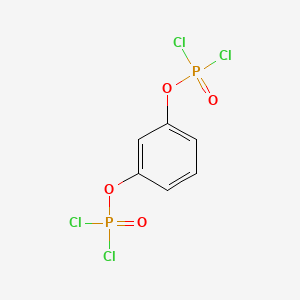

m-Phenylene phosphorodichloridate

Descripción general

Descripción

M-Phenylene phosphorodichloridate (m-PDC) is an organic compound with the chemical formula C6H4Cl2O2P. It is a colorless solid that is soluble in water and organic solvents. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various scientific research applications.

Aplicaciones Científicas De Investigación

1. Nanostructure Applications m-Phenylene phosphorodichloridate plays a significant role in the study and development of nanostructures such as V-Phenylenic nanotubes and nanotori. These nanostructures have a wide range of applications in the production of catalytic, gas-sensing, and corrosion-resistant materials. The representation of these compounds using M-polynomials helps in understanding their chemical properties and their correlation with biological activities and other properties like boiling point, stability, and strain energy (Kwun et al., 2017).

2. Magnetic Interactions and Ferromagnetic Couplers Substituted m-phenylene ligands have been studied for their ability to act as strong ferromagnetic couplers connecting Cu(II) ions. This has implications for designing materials with specific magnetic interactions (Paital et al., 2005).

3. Isomeric Phosphate Esters The reaction of phenyl phosphorodichloridate with pentane-2,4-diol leads to the formation of isomeric cyclic phosphates, which have implications in various chemical processes and synthesis (Hall & Malcolm, 1972).

4. Synthesis of Cyclic Phosphate Diesters Phenyl phosphorodichloridate is useful in the synthesis of non-nucleoside cyclic phosphates, contributing to research in the field of organic chemistry and materials science (Penney & Belleau, 1978).

5. Conjugated Polymers and Electronic Structures Studies on poly(m-phenylene) and related polyphenylenes, where m-phenylene units are involved, help in understanding the electronic structures of conjugated polymers and their potential applications in materials science (Hong et al., 2001).

6. Luminescent Solar Concentrators The synthesis and application of organic fluorophores containing m-phenylene in luminescent solar concentrators demonstrate the role of these compounds in renewable energy technology (Albano et al., 2020).

7. High-Performance Polyamides m-Phenylene units are crucial in the development of high-performance aromatic polyamides (aramids), which are used in advanced technologies such as aerospace and bullet-proof body armor (García et al., 2010).

8. Functionalization of Carbon Nanotubes The functionalization of carbon nanotubes using m-phenylene derivatives opens up possibilities in the field of nanotechnology and materials science (Star et al., 2003).

Propiedades

IUPAC Name |

1,3-bis(dichlorophosphoryloxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4O4P2/c7-15(8,11)13-5-2-1-3-6(4-5)14-16(9,10)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSXPIHDKGRAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)

![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)